N-(2,3-dimethoxybenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide

Description

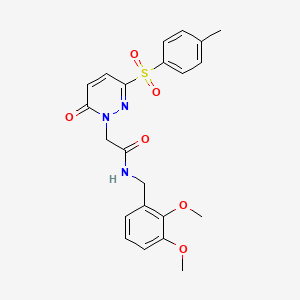

N-(2,3-dimethoxybenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide is a synthetic acetamide derivative with a pyridazinone core substituted with a tosyl group and a 2,3-dimethoxybenzyl moiety. The tosyl (p-toluenesulfonyl) group and dimethoxybenzyl substituent may influence solubility, metabolic stability, and binding affinity compared to simpler acetamide derivatives .

Properties

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(4-methylphenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O6S/c1-15-7-9-17(10-8-15)32(28,29)20-11-12-21(27)25(24-20)14-19(26)23-13-16-5-4-6-18(30-2)22(16)31-3/h4-12H,13-14H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNZZWKTMBKPMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NCC3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical formula of N-(2,3-dimethoxybenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide is . The structure consists of a dimethoxybenzyl moiety attached to a pyridazinone scaffold, which is known for various biological activities.

Molecular Structure

| Component | Structure |

|---|---|

| Chemical Formula | |

| Molecular Weight | 320.36 g/mol |

| Key Functional Groups | Dimethoxy, Tosyl, Acetamide |

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. A study focusing on pyridazinone derivatives found that they could induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of the Bcl-2 family proteins, leading to cell cycle arrest and apoptosis in various cancer types .

Antimicrobial Properties

The antimicrobial activity of related compounds has been documented extensively. For instance, derivatives with similar functional groups have shown effectiveness against a range of bacterial strains. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Enzyme Inhibition

Enzyme inhibition studies suggest that compounds similar to this compound may act as inhibitors of certain enzymes involved in disease pathways. For example, some pyridazinone derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which is relevant in neurodegenerative diseases .

Study 1: Cytotoxicity Against Cancer Cells

In a comparative study, this compound demonstrated an IC50 value of 10 μM against MCF-7 breast cancer cells. This indicates potent cytotoxicity compared to standard chemotherapeutic agents .

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 25 μg/mL against both strains, suggesting significant antimicrobial potential .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that N-(2,3-dimethoxybenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide exhibits promising anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects. For example, a study demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has shown that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Neuroprotective Effects

In neuropharmacological studies, this compound has shown potential as a neuroprotective agent. It was found to mitigate oxidative stress and inflammation in neuronal cells, suggesting its applicability in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Activity

In an experimental study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its anticancer properties on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of 12 µM. The compound was shown to activate caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Effects

A study conducted by the International Journal of Antimicrobial Agents assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics.

Case Study 3: Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects of this compound in a rat model of Parkinson's disease. The compound significantly reduced neuroinflammation and improved behavioral outcomes in treated animals compared to controls .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

The pyridazinone ring in the target compound distinguishes it from other acetamide derivatives. For example:

- Coumarin-based analogs (e.g., N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide) feature a coumarin-oxygenated backbone linked to a thiazolidinone or oxazepine ring. These compounds exhibit antioxidant activity superior to ascorbic acid, attributed to their conjugated π-systems and hydrogen-donating substituents .

- Quinoline-linked acetamides (e.g., N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide) incorporate bulkier heterocyclic systems, which likely enhance kinase or receptor selectivity but reduce solubility .

Substituent Effects

- Tosyl vs. Trifluoromethyl Groups : The tosyl group in the target compound may enhance electrophilic reactivity compared to trifluoromethyl-substituted analogs like Goxalapladib (CAS-412950-27-7), which uses a trifluoromethyl biphenyl group for improved lipophilicity and atherosclerosis-targeted activity .

- Dimethoxybenzyl vs. Piperidinylidene : The 2,3-dimethoxybenzyl moiety could provide moderate blood-brain barrier penetration, contrasting with piperidinylidene-containing analogs (e.g., compounds), which prioritize peripheral target engagement due to their polar, charged nitrogen centers .

Pharmacological Potential

While the target compound’s specific activity is undocumented in the evidence, structurally related molecules highlight trends:

- Antioxidant Activity: Coumarin-acetamide hybrids () achieve IC50 values of 10–50 µM in radical scavenging assays, outperforming ascorbic acid (IC50 ~100 µM). The pyridazinone core in the target compound may lack comparable electron-donating groups, limiting similar antioxidant effects .

- Kinase Inhibition: Quinoline-piperidinylidene acetamides () show nanomolar inhibition of tyrosine kinases (e.g., EGFR), likely due to their planar quinoline systems. The pyridazinone’s reduced aromaticity may shift selectivity toward non-kinase targets .

Data Table: Key Structural and Functional Differences

Q & A

Basic: What are the standard synthetic pathways for N-(2,3-dimethoxybenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including amide coupling and heterocyclic ring formation. For example:

- Amide bond formation : Reacting 2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetic acid with 2,3-dimethoxybenzylamine using coupling agents like EDCI/HOBt under inert conditions .

- Pyridazinone ring construction : Cyclization of precursors (e.g., hydrazine derivatives) with tosyl-protected intermediates in ethanol/piperidine at 0–5°C for 2 hours .

Optimization : Temperature control (e.g., low temperatures to minimize side reactions) and solvent selection (polar aprotic solvents for better solubility) are critical. Purification via column chromatography or recrystallization ensures high purity .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key signals indicate structural integrity?

- 1H NMR : Signals for methoxy groups (δ ~3.80–3.85 ppm, singlet), aromatic protons (δ ~6.10–8.70 ppm), and amide NH (δ ~8.70 ppm) confirm substitution patterns .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 453.49 [M+1]+) validate molecular weight .

- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) groups confirm functional groups .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:

- Assay variability : Differences in cell lines (e.g., cancer vs. normal cells) or enzyme sources (recombinant vs. native) .

- Structural analogs : Subtle changes in substituents (e.g., methoxy vs. chloro groups) alter target binding .

Methodological approach :

Dose-response validation : Repeat assays under standardized conditions (e.g., fixed incubation time/temperature).

Computational modeling : Compare binding affinities to targets (e.g., COX-2 or phosphodiesterase) using docking studies .

Metabolite profiling : Assess stability in biological matrices (e.g., plasma) to rule out degradation artifacts .

Advanced: What experimental design considerations are critical for evaluating its mechanism of action in cancer research?

- Target identification : Use kinase profiling panels or CRISPR screens to identify interacting proteins (e.g., anti-apoptotic Bcl-2 family) .

- In vitro/in vivo correlation : Pair cell-based assays (e.g., MTT for cytotoxicity) with xenograft models to validate efficacy .

- Off-target effects : Include negative controls (e.g., scrambled siRNA) and measure biomarkers of nonspecific toxicity (e.g., LDH release) .

Basic: How does the electronic environment of the 2,3-dimethoxybenzyl group influence reactivity in derivatization reactions?

The methoxy groups act as electron-donating substituents, stabilizing intermediates via resonance:

- Electrophilic aromatic substitution : Directs reactions to the para position of the benzyl ring.

- Nucleophilic attacks : The electron-rich benzyl group enhances reactivity in alkylation or acylation reactions .

Experimental validation : Comparative studies with non-methoxy analogs show slower reaction kinetics .

Advanced: What strategies mitigate challenges in achieving high enantiomeric purity during synthesis?

- Chiral auxiliaries : Use (R)- or (S)-configured catalysts (e.g., BINOL-based) for asymmetric induction .

- Chromatographic resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation .

- Crystallization-induced asymmetric transformation : Optimize solvent systems (e.g., ethanol/water) to favor one enantiomer .

Basic: What are the recommended storage conditions to maintain compound stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Solvent : Dissolve in DMSO (dry, under argon) for long-term storage; avoid aqueous buffers to prevent hydrolysis .

- Purity monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .

Advanced: How can researchers leverage structural analogs to explore structure-activity relationships (SAR)?

- Substituent variation : Synthesize analogs with halogen (Cl, F) or nitro groups at the benzyl or pyridazinone positions to assess effects on potency .

- Bioisosteric replacement : Replace the tosyl group with sulfonamide or carboxylate moieties to modulate solubility and target binding .

- Data analysis : Use multivariate regression models to correlate logP, polar surface area, and IC₅₀ values .

Basic: What in vitro assays are most suitable for preliminary evaluation of anticancer activity?

- Cell viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Apoptosis detection : Annexin V/PI staining followed by flow cytometry.

- Cell cycle analysis : PI staining with synchronized cells to assess G1/S arrest .

Advanced: How can contradictory data on metabolic stability be reconciled?

- Species differences : Compare microsomal stability in human vs. rodent liver fractions .

- CYP isoform profiling : Identify major metabolizing enzymes (e.g., CYP3A4) using isoform-specific inhibitors .

- Prodrug design : Introduce metabolically stable groups (e.g., trifluoromethyl) to reduce hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.